2-Chloro-5-(trichloromethyl)pyridine
Overview
Description
2-Chloro-5-(trichloromethyl)pyridine is a chemical compound with the formula C6H3Cl4N . It is produced in high yield by reacting β-picoline with chlorine in a gaseous phase at 300 to 500°C . This compound is useful as an intermediate for medicines, agricultural chemicals, dyes, especially herbicides .
Synthesis Analysis
The synthesis of 2-Chloro-5-(trichloromethyl)pyridine involves the reaction of β-picoline with chlorine in a gaseous phase at temperatures ranging from 300 to 500°C . This reaction occurs in the presence of an inert diluent of nitrogen, a halogenated methane, a halogenated ethane, a halogenated ethylene, or a mixture thereof .Molecular Structure Analysis
The molecular formula of 2-Chloro-5-(trichloromethyl)pyridine is C6H3Cl4N . The average mass is 230.907 Da and the monoisotopic mass is 228.901962 Da .Chemical Reactions Analysis
The major chemical reaction involved in the production of 2-Chloro-5-(trichloromethyl)pyridine is the reaction of β-picoline with chlorine in a gaseous phase . This reaction yields 2-Chloro-5-(trichloromethyl)pyridine in high yield .Scientific Research Applications
Summary of the Application
“2-Chloro-5-(trichloromethyl)pyridine” is a key structural motif in active agrochemical and pharmaceutical ingredients . It’s used as a chemical intermediate for the synthesis of several crop-protection products . The major use of its derivatives is in the protection of crops from pests .
Methods of Application or Experimental Procedures
The synthesis of “2-Chloro-5-(trichloromethyl)pyridine” derivatives is generally achieved via two main methods :
- One involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .
- The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Results or Outcomes
The biological activities of “2-Chloro-5-(trichloromethyl)pyridine” derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . More than 20 new derivatives have acquired ISO common names . Five pharmaceutical and two veterinary products containing the moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
2. Synthesis of New Neonicotinoid Compounds
Summary of the Application
“2-Chloro-5-(trichloromethyl)pyridine” is used for the synthesis of new neonicotinoid compounds . These compounds have insecticidal activity and are used in the production of pesticides .
Methods of Application or Experimental Procedures
The synthesis of new neonicotinoid compounds involves using “2-Chloro-5-(trichloromethyl)pyridine” as a raw material . The specific methods of synthesis can vary depending on the desired neonicotinoid compound .
Results or Outcomes
The resulting neonicotinoid compounds exhibit insecticidal activity, making them effective for use in pesticides . These compounds can help protect crops from pests and potentially prevent the spread of diseases carried by insects .
3. Production of Crop-Protection Products
Summary of the Application
“2-Chloro-5-(trichloromethyl)pyridine” is used in the production of several crop-protection products . Specifically, 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF), a derivative of “2-Chloro-5-(trichloromethyl)pyridine”, is in high demand for this application .
Methods of Application or Experimental Procedures
2,3,5-DCTF is obtained by direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring .
Results or Outcomes
The resulting crop-protection products can effectively protect crops from various pests . This contributes to maintaining crop production, especially in the face of increasing global population and demand for food .
properties
IUPAC Name |
2-chloro-5-(trichloromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl4N/c7-5-2-1-4(3-11-5)6(8,9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJIVLGVKMTBOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(Cl)(Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4028967 | |
Record name | 2-Chloro-5-trichloromethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4028967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Pyridine, 2-chloro-5-(trichloromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2-Chloro-5-(trichloromethyl)pyridine | |
CAS RN |
69045-78-9 | |
Record name | 2-Chloro-5-trichloromethylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69045-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-trichloromethylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069045789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 2-chloro-5-(trichloromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Chloro-5-trichloromethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4028967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine, 2-chloro-5-(trichloromethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.711 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YHC64YM0S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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